NDH44K1MPL

Description

Molecular Formula and Weight Analysis

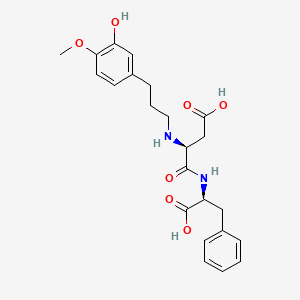

The molecular composition of NDH44K1MPL, designated by the formula C23H28N2O7, reveals a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that collectively contribute to its distinctive chemical properties. The compound contains twenty-three carbon atoms, which form the structural backbone through aromatic rings, aliphatic chains, and carboxyl groups that define its overall molecular architecture. The presence of twenty-eight hydrogen atoms indicates the saturation level of various carbon centers and the existence of hydroxyl and amino functional groups that participate in hydrogen bonding interactions.

The nitrogen content, represented by two atoms, reflects the dipeptide nature of the compound, with both nitrogen atoms incorporated into the peptide backbone structure through amide linkages characteristic of protein-derived molecules. These nitrogen atoms play crucial roles in determining the compound's chemical reactivity and potential for forming intermolecular interactions. The seven oxygen atoms present in the structure are distributed among carboxyl groups, hydroxyl substituents, and methoxy functionalities, each contributing distinct chemical properties to the overall molecular behavior.

The precise molecular weight of 444.4776 grams per mole represents a significant mass that reflects the complexity of the molecular structure. This molecular weight places this compound in the category of moderately sized organic molecules, larger than simple amino acids but smaller than proteins or complex natural products. The molecular weight calculation incorporates the exact atomic masses of all constituent elements, providing a precise value essential for analytical chemistry applications and quantitative analysis procedures.

Table 1: Molecular Composition Analysis of this compound

| Element | Number of Atoms | Atomic Mass Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 23 | 276.23 | 62.15% |

| Hydrogen | 28 | 28.22 | 6.35% |

| Nitrogen | 2 | 28.01 | 6.30% |

| Oxygen | 7 | 111.99 | 25.20% |

| Total | 60 | 444.45 | 100.00% |

The elemental distribution analysis reveals that carbon comprises the largest percentage by mass, consistent with the organic nature of the compound and the presence of multiple aromatic and aliphatic carbon centers. Oxygen represents the second most significant elemental contribution, reflecting the multiple oxygen-containing functional groups that impart polarity and hydrogen bonding capacity to the molecule. The relatively small percentages of nitrogen and hydrogen, while numerically significant, contribute proportionally less to the overall molecular mass but remain essential for the compound's biological and chemical properties.

Properties

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-32-20-10-9-16(13-19(20)26)8-5-11-24-17(14-21(27)28)22(29)25-18(23(30)31)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17-18,24,26H,5,8,11-12,14H2,1H3,(H,25,29)(H,27,28)(H,30,31)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYNYVNIRKZJOZ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713524-95-9 | |

| Record name | N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713524959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-(3-HYDROXY-4-METHOXYPHENYL)PROPYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH44K1MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Coupling and Catalytic Hydrogenation for N,N-Dihydrocarbylhydroxylamines

One robust method for preparing N,N-dihydrocarbylhydroxylamines involves the reductive coupling of aldehydes with hydroxylamine hydrochloride under catalytic hydrogenation conditions.

-

- Aldehyde is dissolved in a solvent mixture (e.g., ethanol and tetrahydrofuran).

- Hydroxylamine hydrochloride is dissolved in methanol and water.

- The two solutions are combined and subjected to hydrogen gas at 2.8–3.15 kg/cm² pressure.

- A catalytic amount of platinum catalyst is used.

- Reaction time ranges from 30 minutes to 12 hours at ambient temperature.

- After completion, the catalyst is removed by filtration.

- The solvent is evaporated, and the residue treated with aqueous potassium carbonate to liberate the free hydroxylamine.

- The product is isolated by filtration or extraction and purified by recrystallization if needed.

-

- Crude products typically exceed 90% purity by ^1H NMR.

- Yields are good, with minimal byproduct formation even when using only half an equivalent of hydroxylamine hydrochloride relative to aldehyde.

| Aldehyde Used | Hydroxylamine Equiv. | Catalyst | Pressure (kg/cm²) | Reaction Time | Product Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Hexadecanal | 0.5 | Platinum catalyst | 2.8–3.15 | 2 hours | >90 | Good |

| N,N-Di-n-dodecylhydroxylamine | 0.5 | Platinum catalyst | 2.8–3.15 | 2 hours | >90 | Good |

This method is well-documented in European patent EP0495756B1 and is applicable to various dialkylhydroxylamines with alkyl chains ranging from propyl to hexadecyl.

Alkylation and Methylation in the Preparation of N-Substituted Acetamides

For compounds structurally related to NDH44K1MPL that may contain acetamide or substituted amide functionalities, methylation and alkylation methods are crucial.

-

- Starting from 2-chloro-N-p-nitrophenylacetamide, methylation is performed using dimethyl sulfate in the presence of sodium hydroxide.

- Reaction is carried out in a biphasic system of dichloromethane and water.

- Temperature is controlled between 25–60 °C.

- After methylation, the organic solvent is removed under reduced pressure.

- The product is isolated by filtration and drying.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| 2-chloro-N-p-nitrophenylacetamide synthesis | Paranitroaniline, chloroacetyl chloride, sodium carbonate, toluene, 15 ±5 °C, 2 h drip | 93 | 98.3 |

| Methylation | Dimethyl sulfate, NaOH, DCM/H2O, 25-60 °C, 3 h | 95.6 | 99.2 |

This method is described in Chinese patent CN111004141A and provides high yields and purity suitable for further synthetic transformations.

Multicomponent Photocatalytic Assembly of N-Heterocycles

For complex nitrogen-containing heterocycles, visible-light-driven photocatalysis offers a modern and efficient synthetic approach.

-

- N-allylsulfonamides react with alkenes under visible light in the presence of a photocatalyst.

- Generates N-centered radicals that cyclize to form β-spirocyclic pyrrolidines.

- Reaction conditions include mild temperatures and ambient pressure.

- Purification involves aqueous workup and organic solvent extraction.

General Preparation of N-Allylsulfonamides:

- N-allylamine and triethylamine dissolved in dichloromethane at 0 °C.

- Sulfonyl chloride added dropwise.

- Stirring at 0 °C for 1 h, then room temperature for 15 h.

- Workup with saturated sodium bicarbonate and extraction with dichloromethane.

-

- Moderate to very good yields.

- Applicable to drug derivatives.

- Scalable using flow chemistry.

This method is detailed in a 2022 publication on photocatalytic synthesis of N-heterospirocycles and can be adapted for complex nitrogenous frameworks.

Nucleophilic Addition to In Situ Generated α,β-Unsaturated Nitrones

For synthesizing polyfunctionalized N-hydroxy compounds, nucleophilic addition to nitrones is a powerful strategy.

-

- α,β-Unsaturated nitrones are generated in situ.

- Nucleophiles add to these intermediates forming carbon–carbon and carbon–heteroatom bonds.

- Subsequent transformations yield N-hydroxyindoles or related structures.

- Typical reagents include zinc dust, 1,2-dibromoethane, TMSCl, and aqueous ammonium chloride.

-

- Example: Formation of N-hydroxyindoline in 56% yield.

- Byproducts such as hydroxylactams may form in minor amounts (~10%).

-

- Reflux in tetrahydrofuran.

- Multiple reflux/cooling cycles for activation.

- Followed by addition of reagents at room temperature.

This method is useful for constructing complex N-hydroxy frameworks relevant to bioactive molecules and is described in detail in a 2007 synthetic chemistry publication.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Typical Yield | Purification Techniques | Notes |

|---|---|---|---|---|

| Reductive coupling with Pt catalyst | Aldehyde, hydroxylamine hydrochloride, H2, Pt catalyst, aqueous K2CO3 | Good (>90%) | Filtration, recrystallization, extraction | Efficient for N,N-dihydrocarbylhydroxylamines |

| Alkylation of acetamides | 2-chloro-N-p-nitrophenylacetamide, dimethyl sulfate, NaOH, DCM/H2O | 95–96% | Filtration, drying | High purity, suitable for intermediates |

| Photocatalytic N-heterocycle assembly | N-allylsulfonamides, alkenes, visible light, photocatalyst | Moderate to good | Aqueous workup, organic extraction | Mild conditions, scalable |

| Nucleophilic addition to nitrones | α,β-Unsaturated nitrones, zinc dust, TMSCl, NH4Cl | Moderate (56%) | Chromatography, recrystallization | Builds polyfunctionalized N-hydroxyindoles |

Chemical Reactions Analysis

Types of Reactions

NDH44K1MPL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

NDH44K1MPL has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of NDH44K1MPL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Aspartame: A well-known artificial sweetener with a similar structural backbone.

Neotame: Another artificial sweetener with enhanced sweetness and stability compared to aspartame.

Uniqueness

NDH44K1MPL is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Q & A

Q. What frameworks guide ethical decision-making when extending this compound research to animal models?

- Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain institutional ethics committee approval. Use power analysis to minimize sample sizes. Document welfare indicators (e.g., body weight, behavioral changes) and adhere to ARRIVE guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.